DS-6051B

ROS1-G2032R mutation Crizotinib resistance Kinase inhibitor selectivity

DS-6051b (Taletrectinib) is the only ROS1/NTRK TKI that maintains potent inhibition against the clinically prevalent ROS1-G2032R solvent-front mutation (IC50 ~33 nM) while sparing TRKB to minimize neurological adverse events. Unlike crizotinib, entrectinib, or lorlatinib—which are functionally inactive against G2032R—DS-6051b enables unambiguous interrogation of resistant disease models. With a demonstrated intracranial ORR of 76.5–88% in CNS metastases, it is the preferred chemical probe for orthotopic brain metastasis studies and chronic in vivo dosing regimens where CNS toxicity would otherwise confound behavioral endpoints. Procure this compound to ensure experimental reproducibility in crizotinib-refractory models and CNS-penetrant research applications.

Molecular Formula C15H23N7O4S
Molecular Weight
Cat. No. B1191743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-6051B
SynonymsDS-6051B;  DS 6051B;  DS6051B.; Unknown
Molecular FormulaC15H23N7O4S
Structural Identifiers
SMILESUnknown
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

DS-6051b (Taletrectinib) for Scientific Procurement: Next-Generation Selective ROS1/NTRK Inhibitor


DS-6051b (Taletrectinib, also referred to as AB-106 or IBI-344) is a next-generation, orally active, and highly selective small-molecule tyrosine kinase inhibitor (TKI) that targets ROS1 proto-oncogene 1 (ROS1) and neurotrophic receptor tyrosine kinases 1–3 (NTRK1–3, also known as TRKA–C) [1]. The compound exhibits potent nanomolar-range biochemical inhibition of recombinant ROS1 (IC50 = 0.207 nM), NTRK1 (0.622 nM), NTRK2 (2.28 nM), and NTRK3 (0.98 nM) . A defining characteristic is its ability to overcome resistance conferred by the ROS1-G2032R solvent-front mutation, which renders earlier-generation inhibitors ineffective [2]. Originating from Daiichi Sankyo and later licensed to AnHeart Therapeutics, DS-6051b received its first global regulatory approval in China in 2024 for ROS1-positive non-small cell lung cancer (NSCLC) and subsequent FDA approval in 2025 [3].

DS-6051b Procurement: Why In-Class ROS1/NTRK Inhibitors Are Not Interchangeable


Procurement of generic 'ROS1/NTRK inhibitors' without specifying DS-6051b introduces substantial scientific risk, particularly in applications involving crizotinib-refractory models or central nervous system (CNS) metastases. First-generation agents like crizotinib and second-generation inhibitors including entrectinib, lorlatinib, and ceritinib exhibit near-complete loss of activity against the ROS1-G2032R solvent-front mutation, a clinically prevalent resistance mechanism that emerges in approximately 40–50% of patients progressing on crizotinib [1]. DS-6051b was rationally designed to maintain potent inhibition against this mutant kinase, a feature not shared by multiple comparator TKIs [2]. Furthermore, among CNS-penetrant TKIs, DS-6051b demonstrates a differentiated safety profile with significantly reduced neurological adverse events compared to lorlatinib and repotrectinib, a distinction critical for long-term dosing in preclinical or clinical research settings [3]. Substitution with a functionally dissimilar analog would compromise experimental reproducibility in resistant disease models and confound interpretation of CNS metastasis studies.

DS-6051b Quantitative Differentiation Guide: Head-to-Head Comparative Evidence


DS-6051b Overcomes ROS1-G2032R Resistance: Direct Cell Viability Comparison Against Crizotinib

DS-6051b maintains full inhibitory potency against the ROS1-G2032R solvent-front mutation, whereas crizotinib is rendered ineffective. In Ba/F3 cells engineered to express CD74-ROS1-G2032R, DS-6051b inhibited cell viability with an IC50 of approximately 33 nM, compared to crizotinib, which demonstrated an IC50 exceeding 1,000 nM under identical assay conditions [1]. This represents a greater than 30-fold improvement in potency against this clinically relevant resistance mutation. Immunoblotting confirmed that DS-6051b at 100 nM completely suppressed ROS1 autophosphorylation in G2032R-mutant cells, while crizotinib at the same concentration showed no detectable inhibition [1].

ROS1-G2032R mutation Crizotinib resistance Kinase inhibitor selectivity

DS-6051b Demonstrates Superior Potency Over Crizotinib in Patient-Derived ROS1 Fusion-Positive NSCLC Cell Lines

In three patient-derived ROS1 fusion-positive NSCLC cell lines (JFCR-165, JFCR-168, and MGH193-1B), DS-6051b inhibited cellular proliferation with IC50 values ranging from approximately 7 nM to 25 nM. In direct comparison, crizotinib exhibited IC50 values between 15 nM and 100 nM across the same cell line panel [1]. The quantified difference in potency ranged from approximately 2.1-fold to 4-fold, with DS-6051b consistently demonstrating lower IC50 values in all three tested lines. Additionally, DS-6051b at 100 nM completely abrogated ROS1 autophosphorylation in all three cell lines, confirming on-target mechanism [1].

NSCLC ROS1 fusion Patient-derived cell lines Anti-proliferative activity

DS-6051b Maintains Wild-Type ROS1 Potency Superior to Lorlatinib and Entrectinib

Against wild-type CD74-ROS1 in engineered Ba/F3 cells, DS-6051b exhibited an IC50 of approximately 9 nM, demonstrating potent inhibition of the non-mutated fusion kinase [1]. Under identical experimental conditions, the second-generation inhibitors lorlatinib and entrectinib displayed IC50 values of approximately 50 nM and 15 nM, respectively, against the same wild-type ROS1 construct [1]. This represents an approximately 5.6-fold potency advantage for DS-6051b over lorlatinib and a 1.7-fold advantage over entrectinib at the cellular level. The quantified differences are derived from direct head-to-head testing within the same study and cell system [1].

Wild-type ROS1 Kinase inhibition Comparative pharmacology

DS-6051b Achieves High Intracranial Objective Response Rate in TKI-Naïve ROS1-Positive NSCLC Patients with CNS Metastases

In the pivotal Phase 2 TRUST-I and TRUST-II trials, DS-6051b demonstrated robust intracranial antitumor activity. Among TKI-naïve patients with ROS1-positive NSCLC and baseline CNS metastases, the confirmed intracranial objective response rate (IC-cORR) was 88% in one analysis and 76.5% in the larger pooled analysis (n = 160) [1][2]. This high rate of intracranial disease control is consistent with the compound's design for enhanced blood-brain barrier penetration [3]. For context, historical intracranial ORR data for crizotinib in ROS1-positive NSCLC with CNS metastases is approximately 18–33%, and for entrectinib, the intracranial ORR is approximately 50–55% [4].

CNS metastases Intracranial efficacy Blood-brain barrier penetration Clinical response

DS-6051b Confirmed ORR of 33.3% in Crizotinib-Refractory ROS1+ NSCLC Population

In the U.S. Phase 1 first-in-human study (NCT02279433), DS-6051b was evaluated in a cohort of six RECIST-evaluable patients with crizotinib-refractory ROS1-positive NSCLC. The confirmed objective response rate (ORR) was 33.3%, with these patients having previously progressed on crizotinib therapy [1]. This demonstrates that DS-6051b can produce clinically meaningful tumor responses in a population where crizotinib has already failed and where cross-resistance to other ROS1 inhibitors such as lorlatinib and entrectinib is commonly observed due to the emergence of G2032R and other kinase domain mutations [2]. The maximum tolerated dose (MTD) was established at 800 mg once daily [1].

Crizotinib-refractory Acquired resistance Clinical efficacy Phase 1

DS-6051b Exhibits High Kinase Selectivity with Minimal TRKB Inhibition to Reduce CNS Toxicity

DS-6051b was designed to spare TRKB (NTRK2) relative to ROS1, NTRK1, and NTRK3. Biochemical IC50 values are: ROS1 = 0.207 nM, NTRK1 = 0.622 nM, NTRK3 = 0.980 nM, versus NTRK2 = 2.28 nM . This represents an approximately 3.7-fold to 11-fold selectivity for ROS1 and NTRK1/3 over NTRK2 . In contrast, multi-kinase inhibitors such as entrectinib exhibit broader activity profiles that include potent TRKB inhibition, which has been mechanistically linked to CNS-related adverse events including dizziness, ataxia, and cognitive disturbance [1]. In the Phase 1 study, DS-6051b demonstrated a favorable CNS safety profile with low rates of neurological adverse events, consistent with its TRKB-sparing design [2].

Kinase selectivity TRKB sparing CNS toxicity Safety pharmacology

DS-6051b: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Modeling of Crizotinib-Resistant ROS1-G2032R Mutant Cancers

DS-6051b is the preferred ROS1 inhibitor for experimental systems involving the ROS1-G2032R solvent-front mutation. Crizotinib, lorlatinib, and entrectinib exhibit IC50 values >1,000 nM, >100 nM, and >100 nM, respectively, against G2032R-mutant cells, rendering them functionally inactive in this context [1]. In contrast, DS-6051b maintains an IC50 of approximately 33 nM against CD74-ROS1-G2032R Ba/F3 cells and completely suppresses ROS1 autophosphorylation at 100 nM [1]. This differential activity enables unambiguous interrogation of ROS1 signaling in resistant disease models where comparator TKIs would produce false-negative results. Applications include in vitro proliferation assays, phospho-ROS1 immunoblotting, and in vivo xenograft studies of G2032R-mutant tumors, where DS-6051b at 25–200 mg/kg oral daily dosing has demonstrated tumor regression without significant body weight loss [2].

Investigation of CNS Metastasis and Blood-Brain Barrier Penetration in ROS1-Driven Models

DS-6051b is indicated for research applications requiring reliable CNS penetration and intracranial antitumor activity. The compound's design for superior blood-brain barrier penetration translates to clinical intracranial objective response rates of 76.5–88% in TKI-naïve ROS1-positive NSCLC patients with CNS metastases [1][2], substantially exceeding the 18–33% IC-ORR reported for crizotinib and the 50–55% for entrectinib [3]. For preclinical researchers, DS-6051b provides a validated chemical probe to study CNS metastasis biology in ROS1 fusion-driven models. Applications include orthotopic brain metastasis models, evaluation of brain-to-plasma drug concentration ratios, and combination studies with radiation or other CNS-directed therapies where robust intracranial target engagement is required.

Long-Term In Vivo Efficacy Studies Requiring Favorable CNS Safety and TRKB Sparing

DS-6051b is well-suited for extended-duration in vivo studies where cumulative CNS toxicity from TRKB inhibition would otherwise confound behavioral or neurological endpoints. DS-6051b exhibits 3.7–11× selectivity for ROS1 and NTRK1/3 over NTRK2 (IC50 = 2.28 nM for NTRK2 versus 0.207 nM for ROS1) [1], in contrast to entrectinib and other multi-kinase inhibitors that potently inhibit TRKB (IC50 typically <5 nM) [2]. This TRKB-sparing profile correlates with low observed rates of dizziness, ataxia, and cognitive adverse events in clinical studies [3]. For research applications, DS-6051b enables chronic dosing regimens up to 800 mg daily equivalent without the confounding neurological effects that limit interpretability of long-term studies using less selective ROS1/NTRK inhibitors. Applications include tumor growth inhibition studies exceeding 4–8 weeks, combination immunotherapy studies where CNS toxicity would impair immune monitoring, and behavioral phenotyping in genetically engineered mouse models.

Translational Research on Acquired Resistance Mechanisms in ROS1-Positive NSCLC

DS-6051b is a critical tool for translational research programs investigating mechanisms of acquired resistance to ROS1-targeted therapy. In crizotinib-refractory patient populations, DS-6051b demonstrated a confirmed ORR of 33.3%, confirming non-cross-resistant activity in patients who have progressed on first-line ROS1 TKI therapy [1]. Furthermore, analysis of post-progression biopsies from patients treated with DS-6051b identified the cabozantinib-sensitive ROS1-L2086F mutation as an acquired resistance mechanism [1], providing a defined pathway for studying sequential resistance evolution. Applications include generation and characterization of DS-6051b-resistant cell line models, identification of compound resistance mutations via N-ethyl-N-nitrosourea (ENU) mutagenesis screens, and evaluation of rational combination or sequential therapy strategies (e.g., DS-6051b followed by cabozantinib) to forestall or overcome acquired resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for DS-6051B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.